7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
“7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported . The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.77±0.1 g/cm3 . The compound has tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 .Scientific Research Applications
- Application : 7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives have been explored as fluorophores due to their tunable photophysical properties . Their photobleaching performance is promising, making them potential candidates for live-cell imaging and tracking specific cellular processes.
- Application : Tetrahydropyrazolo[1,5-a]pyrimidine, a structural analog of this compound, has been investigated as an adenine mimetic for binding to ATP-binding sites . This suggests potential applications in drug design and protein–ligand interactions.
- Application : Some novel 1,2,4-triazole-containing pyrimidine derivatives, including those related to our compound, exhibit effective activity against cancer cells . Further research could explore their mechanisms and potential as targeted therapies.
- Application : The simpler and greener synthetic methodology of 7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives makes them attractive for large-scale production . Researchers can explore sustainable synthesis routes.
Fluorescent Probes and Imaging Agents
Adenine Mimetics for Protein Binding
Anticancer Research
Green Synthesis Methodology
Future Directions
The properties and stability found in this compound are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests that these compounds could be further explored for their potential applications in various fields, including materials science and biological interactions .
Mechanism of Action
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, the core structure of this compound, can interact with various biological targets through different mechanisms, such as inhibitory or modulatory effects .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been studied for their potential applications in various fields, including as fluorophores for studying the dynamics of intracellular processes .
properties
IUPAC Name |
7-cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-11-4-2-1-3-10(11)12-8-15-18-13(16(21)22)7-14(9-5-6-9)20(15)19-12/h1-4,7-9H,5-6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWKBSRJLDFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC(=NN23)C4=CC=CC=C4F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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